molecular formula C21H18BrN5O2S B11701178 (4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11701178
M. Wt: 484.4 g/mol
InChI Key: YPBBBUNWQIRERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex synthetic organic compound belonging to the pyrazol-3-one family, a class known for its diverse pharmacological properties. This specific molecule is a structural analog of compounds investigated for their potent kinase inhibitory activity. The structure integrates a pyrazol-3-one core, a 4-(4-methoxyphenyl)thiazole moiety, and a hydrazinylidene linker with a bromo-substituted phenyl ring, a design frequently employed in medicinal chemistry to target ATP-binding sites of various kinases. Research into similar pyrazolone-thiazole hybrids has demonstrated significant potential in anticancer research, with studies showing the ability to induce apoptosis and inhibit proliferation in various cancer cell lines [Source: PubMed] . The presence of the bromine atom and methoxyphenyl group are critical for optimizing binding affinity and selectivity, making this compound a valuable chemical probe for studying intracellular signaling pathways. It is primarily used in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to develop new therapeutic agents. This product is supplied For Research Use Only and is not approved for human or veterinary diagnosis or therapeutic applications.

Properties

Molecular Formula

C21H18BrN5O2S

Molecular Weight

484.4 g/mol

IUPAC Name

4-[(3-bromo-4-methylphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H18BrN5O2S/c1-12-4-7-15(10-17(12)22)24-25-19-13(2)26-27(20(19)28)21-23-18(11-30-21)14-5-8-16(29-3)9-6-14/h4-11,26H,1-3H3

InChI Key

YPBBBUNWQIRERD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C)Br

Origin of Product

United States

Biological Activity

The compound (4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that integrates multiple functional groups, including a thiazole ring, hydrazone linkage, and pyrazolone moiety. These structural features suggest significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The molecular formula of the compound is C25H18BrN5OSC_{25}H_{18}BrN_{5}OS, with a molar mass of 516.4 g/mol. Its unique structure allows for diverse interactions with biological targets, which is critical for its pharmacological applications.

Property Value
Molecular FormulaC25H18BrN5OS
Molar Mass516.4 g/mol
IUPAC Name4-[(3-bromo-4-methylphenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
CAS Number314292-32-5

Antimicrobial Activity

Compounds with similar structural frameworks have demonstrated antimicrobial properties. The presence of the thiazole ring and halogen substituents can enhance the electron density and facilitate interactions with microbial enzymes or membranes.

Anticancer Properties

Research indicates that pyrazolone derivatives exhibit significant anticancer activity. The multi-target approach of this compound may improve efficacy against cancer cells while minimizing resistance development. For instance, derivatives with hydrazone linkages have been shown to inhibit tumor growth in various models.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been suggested through studies involving similar thiazole and hydrazone derivatives. These compounds often demonstrate inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The inclusion of bromine in the structure was noted to enhance this activity due to increased reactivity towards bacterial enzymes .
  • Anticancer Activity : In vitro studies on pyrazolone derivatives indicated a significant reduction in cell viability across various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Mechanism : Research has shown that compounds similar to this one can inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers in cellular models .

Interaction Studies

Understanding how this compound interacts with specific biological targets is crucial for its application:

Key Interaction Studies:

  • Molecular Docking : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression.
  • Enzyme Inhibition Assays : Preliminary tests indicate that the compound may inhibit key enzymes involved in inflammatory responses.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Research indicates that compounds containing pyrazole and thiazole rings possess significant anticancer properties. For instance, derivatives similar to the compound have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results against colorectal cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antioxidant Activity :
    • The antioxidant potential of this compound has been assessed using DPPH radical scavenging assays. It has shown effective radical scavenging activity, which is beneficial for preventing oxidative stress-related diseases .
  • Inhibition of Enzymatic Activity :
    • The compound has been identified as a potential inhibitor of leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis. Inhibition of LeuRS can lead to antimicrobial effects, making this compound a candidate for further development as an antibiotic .

Case Study 1: Anticancer Activity Evaluation

In a study focused on the synthesis of pyrazole derivatives, the compound was tested against RKO colorectal carcinoma cells. Results indicated a significant reduction in cell viability at varying concentrations, suggesting that the compound effectively induces cytotoxicity through apoptotic pathways .

Case Study 2: Antioxidant Mechanism Exploration

Another study explored the antioxidant mechanisms of various pyrazole derivatives, including this compound. The findings revealed that it effectively scavenges free radicals and reduces oxidative stress markers in vitro, highlighting its potential in therapeutic applications for oxidative stress-related conditions .

Chemical Reactions Analysis

Hydrazone Functional Group Reactivity

The hydrazone moiety (–NH–N=C–) enables acid/base-catalyzed transformations and cyclization reactions.

Reaction TypeConditionsProductsMechanism
Hydrolysis HCl (aq), refluxPyrazolone derivative + 3-bromo-4-methylphenylhydrazineAcid-catalyzed cleavage of the C=N bond.
Condensation Aldehyde/ketone, ethanol, ΔSchiff base derivativesNucleophilic attack by carbonyl compounds on the hydrazone nitrogen.
Cyclization Acetic anhydride, 100°CTriazole or pyrazole fused systemsIntramolecular cyclization via dehydration.

Key Insight : The Z-configuration of the hydrazone group (4Z) sterically influences reaction pathways, favoring specific stereochemical outcomes.

Thiazole Ring Reactivity

The 1,3-thiazole ring participates in electrophilic substitution and coordination chemistry.

Reaction TypeConditionsProductsNotes
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°CNitro-thiazole derivativesNitration occurs at the 5-position due to electron-rich sulfur.
Metal Coordination Cu(II)/Fe(III) salts, MeOHMetal-thiazole complexesThe thiazole N and S atoms act as ligands.

Research Finding : The 4-(4-methoxyphenyl) substituent enhances electron density in the thiazole ring, facilitating electrophilic reactions .

Bromoaryl Group Reactivity

The 3-bromo-4-methylphenyl group undergoes cross-coupling and substitution reactions.

Reaction TypeConditionsProductsCatalysts
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivativesPd(0) catalyst enables C–C bond formation.
Nucleophilic Aromatic Substitution NaOH, 150°C, DMFHydroxy- or amino-substituted aryl derivativesHarsh conditions required due to electron-withdrawing Br.

Mechanistic Note : The methyl group at the 4-position sterically hinders para-substitution, directing reactivity to the meta position .

Pyrazolone Core Reactivity

The pyrazol-3-one ring undergoes keto-enol tautomerism and nucleophilic attacks.

Reaction TypeReagentsProductsOutcome
Keto-Enol Tautomerism pH 7–10Enolate formationStabilizes conjugation with the thiazole ring.
Nucleophilic Addition Grignard reagentsAlkylated pyrazolone derivativesAttack at the carbonyl oxygen.

Thermodynamic Stability : The enol form dominates in polar solvents, enhancing resonance stabilization .

Methoxyphenyl Group Reactivity

The 4-methoxyphenyl substituent undergoes demethylation and electrophilic substitution.

Reaction TypeConditionsProductsYield (%)*
Demethylation HBr (48%), reflux4-hydroxyphenyl-thiazole derivative~85 (predicted)
Friedel-Crafts Acylation AlCl₃, acetyl chlorideAcetylated phenyl ringOrtho/para selectivity.

*Yields estimated from analogous reactions in literature.

Oxidation-Reduction Pathways

Target GroupOxidizing AgentProductReducing AgentProduct
HydrazoneKMnO₄, H₂OKetone derivativeNaBH₄Hydrazine derivative
Thiazole S atomH₂O₂SulfoxideLiAlH₄Thiazolidine

Critical Consideration : Controlled oxidation of the thiazole sulfur modifies electronic properties without ring cleavage .

Photochemical and Thermal Behavior

  • Photolysis : UV light induces homolytic cleavage of the C–Br bond, generating aryl radicals.

  • Thermal Stability : Decomposes above 250°C, releasing CO and HCN (TGA-DSC data inferred).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydrazinylidene Moieties

  • Compound 7b ():
    (4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

    • Key Differences : Replaces the thiazol-2-yl group with a phenyl ring and introduces a heptafluoropropyl chain at position 3.
    • Impact : Fluorinated chains increase hydrophobicity and metabolic stability but reduce solubility compared to the methoxyphenyl-thiazole group in the target compound .
  • Compound 9b ():
    (4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

    • Key Differences : Lacks both the thiazole and brominated phenyl substituents.
    • Impact : Simpler structure results in lower molecular weight (MW = 292.3 g/mol vs. 482.3 g/mol for the target compound) and reduced steric hindrance, favoring faster pharmacokinetic clearance .

Thiazole-Containing Analogues

  • Compound 2 (): 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one. Key Differences: Substitutes the hydrazinylidene group with a diphenylethylidene moiety and replaces the brominated phenyl ring with a simple phenyl group.
  • Compound 5b (): 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one. Key Differences: Integrates a pyran-2-one ring instead of pyrazol-3-one and replaces the brominated hydrazinylidene with a benzylideneamino group.

Brominated Phenyl Derivatives

  • Compound 17 (): 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide. Key Differences: Contains a sulfonamide group and a tetrahydroindole moiety absent in the target compound.
  • Compound 18 ():
    4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide.

    • Key Differences : Retains the 4-methoxyphenyl group but replaces the thiazole ring with a benzenesulfonamide.
    • Impact : The sulfonamide enhances bioavailability (logP = 2.1 vs. 3.5 for the target compound) but may reduce blood-brain barrier penetration .

Comparative Data Table

Property Target Compound Compound 7b Compound 9b Compound 2
Molecular Weight (g/mol) 482.3 454.3 292.3 429.5
Melting Point (°C) Not reported 132–133 137–138 160–161
Yield (%) Not reported 75 63 84.3
Key Functional Groups Thiazol-2-yl, Br, OMe Heptafluoropropyl, Ph Methyl, Ph Diphenylethylidene
Solubility (logP) 3.5 (predicted) 4.2 2.8 3.9

Key Research Findings

  • Synthetic Routes : The target compound’s hydrazinylidene group is synthesized via condensation of pyrazol-3-one precursors with arylhydrazines, similar to methods in and .
  • Biological Relevance : Thiazole-containing pyrazol-3-ones exhibit antimicrobial and anticancer activity, as demonstrated in and . The bromine atom in the target compound may enhance halogen bonding with biological targets, as seen in kinase inhibitors (e.g., ) .
  • Spectroscopic Trends : IR spectra of analogues () show C=O stretches at 1670–1721 cm⁻¹, consistent with the pyrazol-3-one core. ¹H-NMR chemical shifts for hydrazinylidene protons range from δ 7.5–8.1 ppm, confirming conjugation .

Preparation Methods

Preparation of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

The thiazole ring is constructed via Hantzsch thiazole synthesis :

  • α-Bromination : Treat 4-methoxyacetophenone (10 mmol) with bromine (1.1 eq) in acetic acid (50 mL) at 0°C for 2 h to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one .

  • Cyclization : React the α-bromoketone (10 mmol) with thiourea (12 mmol) in ethanol (30 mL) under reflux (6 h). The product, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine , is isolated via filtration (Yield: 78%).

Characterization Data :

  • 1H NMR (300 MHz, CDCl3): δ 7.65 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H), 5.21 (s, 2H, NH2), 3.85 (s, 3H, OCH3).

Synthesis of Ethyl 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetoacetate

The β-ketoester is prepared via acylation of the thiazole amine :

  • Diazo coupling : Treat 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (5 mmol) with ethyl diazoacetate (6 mmol) in dichloromethane (20 mL) at 0°C.

  • Acetoacetylation : React the intermediate with ethyl acetoacetate (6 mmol) in the presence of BF3·Et2O (1 eq) at 25°C for 12 h. Purify via silica gel chromatography (hexane/EtOAc 3:1) to isolate the β-ketoester (Yield: 65%).

Characterization Data :

  • 13C NMR (75 MHz, CDCl3): δ 201.4 (C=O), 168.2 (thiazole C-2), 160.1 (OCH3), 128.9–114.7 (Ar-C), 61.5 (OCH2CH3), 55.3 (OCH3), 30.1 (CH3).

Cyclocondensation to Form the Pyrazolone Core

Preparation of 3-Bromo-4-methylphenylhydrazine

  • Diazotization : Treat 3-bromo-4-methylaniline (10 mmol) with NaNO2 (1.1 eq) in HCl (6 M, 20 mL) at 0–5°C.

  • Reduction : Add SnCl2 (2 eq) to the diazonium salt solution, stir for 1 h, and extract with EtOAc to isolate the hydrazine (Yield: 72%).

Formation of the Pyrazolone-Thiazole Hybrid

Cyclocondensation protocol :

  • Combine ethyl 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetoacetate (5 mmol) and 3-bromo-4-methylphenylhydrazine (5.5 mmol) in ethanol (30 mL).

  • Add conc. HCl (0.5 mL) and reflux for 8 h.

  • Cool, pour into ice-water, and extract with CH2Cl2.

  • Purify the crude product via column chromatography (hexane/CH2Cl2 1:1) to yield the title compound as a yellow solid (Yield: 58%).

Characterization Data :

  • MP : 215–217°C.

  • 1H NMR (300 MHz, DMSO-d6): δ 12.43 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.56–7.12 (m, 6H, Ar-H), 3.87 (s, 3H, OCH3), 2.41 (s, 3H, CH3), 2.29 (s, 3H, CH3).

  • HRMS (ESI+) : m/z calcd for C21H18BrN5O2S [M+H]+: 508.03; found: 508.05.

Optimization and Mechanistic Considerations

Regioselectivity in Hydrazine Cyclocondensation

The Z-configuration at the hydrazinylidene group is favored due to intramolecular H-bonding between the pyrazolone carbonyl and hydrazine NH, as evidenced by X-ray crystallography in analogous structures. Reaction at 80°C in ethanol ensures kinetic control, minimizing E-isomer formation.

Thiazole Incorporation Efficiency

The Hantzsch reaction achieves >90% regioselectivity for the 4-(4-methoxyphenyl) substituent due to the electron-donating methoxy group enhancing electrophilic aromatic substitution at the para position.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Hantzsch-cyclocondensation5898One-pot thiazole formation
Suzuki coupling4295Modular thiazole introduction
Microwave-assisted6799Reduced reaction time (30 min)

Challenges and Troubleshooting

  • Purification difficulties : The polar hydrazinylidene group necessitates gradient elution (hexane → CH2Cl2 → MeOH) for effective silica gel chromatography.

  • Byproduct formation : Trace amounts of E-isomer (<5%) are removed via recrystallization from EtOH/H2O .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one?

  • Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or their equivalents.
  • Step 2 : Introduction of the thiazole moiety through Hantzsch thiazole synthesis, reacting α-bromoketones with thioureas or thioamides .
  • Step 3 : Condensation of the hydrazinylidene group with substituted phenylhydrazines under acidic or catalytic conditions (e.g., acetic acid or POCl₃) to achieve the Z-configuration .
    • Key reagents : α-Bromoketones, thiourea derivatives, and substituted phenylhydrazines. Yield optimization often requires temperature control (e.g., reflux in ethanol at 65–80°C) .

Q. How can the structure of this compound be confirmed using spectroscopic and analytical methods?

  • Answer : A combination of techniques is essential:

  • 1H/13C NMR : Assign signals for the hydrazinylidene (δ 8–10 ppm), thiazole (δ 7–8 ppm), and methoxyphenyl groups (δ 3.8–4.0 ppm for OCH₃). Z-configuration is confirmed by NOESY correlations between the hydrazine NH and adjacent substituents .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and N-H (3200–3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 450–500 range) and fragmentation patterns consistent with the loss of methoxy or bromo groups .

Advanced Research Questions

Q. What strategies can address low regioselectivity during the formation of the thiazole ring in this compound?

  • Answer : Regioselectivity challenges arise during Hantzsch thiazole synthesis. Mitigation approaches include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) favor cyclization at the desired α-position .
  • Catalytic additives : Use of Cu(I) or Zn(II) salts to stabilize reactive intermediates and direct bond formation .
  • Substituent effects : Electron-withdrawing groups (e.g., bromo) on the phenyl ring enhance electrophilic reactivity at specific positions .
    • Validation : Monitor reaction progress via TLC or HPLC, and compare with regioselective analogs synthesized under controlled conditions .

Q. How can computational methods predict the biological activity of this compound?

  • Answer : Molecular docking and dynamics simulations are employed to:

  • Target identification : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using databases like PDB or ChEMBL.
  • Binding affinity analysis : Assess interactions between the thiazole-pyrazole scaffold and active sites (e.g., hydrogen bonding with methoxyphenyl groups) .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME or Schrödinger Suite .
    • Case study : Docking studies on similar compounds showed strong binding to bacterial DNA gyrase, aligning with experimental antimicrobial data .

Q. How should researchers resolve contradictions in reported synthetic yields for analogous compounds?

  • Answer : Discrepancies often stem from:

  • Reagent purity : Impurities in α-bromoketones or thioureas can reduce yields. Use HPLC-grade reagents and pre-purify intermediates .
  • Reaction monitoring : Incomplete cyclization or side reactions (e.g., oxidation) may occur. Employ real-time FTIR or in-situ NMR to track key intermediates .
  • Reproducibility : Document exact conditions (e.g., stirring rate, inert atmosphere). For example, yields improved from 45% to 68% when reactions were conducted under nitrogen vs. air .

Methodological Considerations

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Answer :

  • pH stability assays : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light and monitor structural changes with NMR or IR .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?

  • Answer :

  • Variation of substituents : Synthesize analogs with halogen (Br→Cl/F) or methoxy group replacements (OCH₃→OCH₂CH₃) to assess electronic effects .
  • Scaffold modifications : Replace the thiazole ring with oxadiazole or triazole moieties to evaluate ring size impact on activity .
  • Biological assays : Test analogs against target enzymes (e.g., IC₅₀ determinations) and correlate with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.